molecular formula C6H6BrNZn B3258763 3-Methyl-2-pyridylzinc bromide CAS No. 308795-91-7

3-Methyl-2-pyridylzinc bromide

Cat. No. B3258763
CAS RN: 308795-91-7
M. Wt: 237.4 g/mol
InChI Key: FKFXCROGBLLHFO-UHFFFAOYSA-M
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Description

“3-Methyl-2-pyridylzinc bromide” is an organozinc reagent . It has the empirical formula C6H6BrNZn and a molecular weight of 237.41 .


Synthesis Analysis

The organozinc reagent can be prepared via the direct insertion of active zinc into the corresponding bromopyridines . The subsequent coupling reactions with a variety of different electrophiles have afforded the corresponding coupling products .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the empirical formula C6H6BrNZn .


Chemical Reactions Analysis

The organozinc reagent has been used in coupling reactions with a variety of different electrophiles . These reactions have been accomplished under mild conditions .


Physical And Chemical Properties Analysis

The density of “this compound” is 0.981 g/mL at 25 °C . Other physical and chemical properties like melting point, boiling point, lower and upper explosion limit, auto-ignition temperature, kinematic viscosity, partition coefficient n-octanol/water, and relative density are not available in the retrieved sources .

Scientific Research Applications

Synthesis and Coupling Reactions

3-Methyl-2-pyridylzinc bromide is prominently used in synthesis and coupling reactions. It has been demonstrated that 2-pyridyl and 3-pyridylzinc bromides can be directly prepared using Rieke zinc with bromopyridines. These organozinc reagents then undergo coupling reactions with various electrophiles, yielding cross-coupling products in moderate to good yields. This method expands to include organozinc reagents of 3-bromopyridine analogues as well (Kim, Slocum, & Rieke, 2009).

Stability and Applications in Organic Synthesis

The stability of 2-pyridylzinc bromide, which is structurally similar to this compound, underlines its value in cross-coupling reactions. This stability facilitates its use in sensitive heterocyclic nucleophiles on both academic and commercial scales. The efficiency of cross-coupling of 2-pyridylzinc bromide with functionalized aryl halides highlights its significant role in organic synthesis (Coleridge et al., 2010).

Direct Preparation and Metal-Free Coupling

A notable development is the direct preparation of 2-pyridylzinc bromide, allowing for metal-free coupling reactions with acid chlorides. This process also yields 2-pyridylaryl compounds and 2,2′-bipyridines through palladium-catalyzed coupling reactions, showcasing its versatility in chemical synthesis (Kim & Rieke, 2009).

Pyridylzinc Bromides in Heterocyclic Compounds

Pyridylzinc bromides, including this compound, play a significant role in the synthesis of heterocyclic compounds. These compounds are crucial in various fields, including pharmaceuticals, agrochemicals, and material chemistry. The direct insertion of active zinc into bromopyridines for the preparation of these compounds highlights an efficient synthetic approach (Shin, Cho, & Kim, 2013).

Safety and Hazards

“3-Methyl-2-pyridylzinc bromide” is classified as highly flammable and may cause respiratory irritation. It is also suspected of causing cancer . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Mechanism of Action

Target of Action

3-Methyl-2-pyridylzinc bromide is a specialty product used in proteomics research

Mode of Action

It’s important to note that organozinc reagents, such as this compound, are generally used in organic synthesis . They are known to participate in various reactions, including Negishi cross-coupling reactions, contributing to the formation of carbon-carbon bonds .

Biochemical Pathways

As an organozinc reagent, it is likely involved in various synthetic pathways in organic chemistry .

Pharmacokinetics

As a specialty product used in proteomics research , it’s likely that its bioavailability and pharmacokinetics would depend on the specific experimental conditions.

Result of Action

As a reagent used in organic synthesis , its primary effect would be the formation of new chemical bonds and structures.

Action Environment

The action, efficacy, and stability of this compound would likely be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, it is recommended to be stored at 2-8°C , indicating that lower temperatures may be necessary for its stability.

properties

IUPAC Name

bromozinc(1+);3-methyl-2H-pyridin-2-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.BrH.Zn/c1-6-3-2-4-7-5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFXCROGBLLHFO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]N=CC=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2-pyridylzinc bromide
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3-Methyl-2-pyridylzinc bromide
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3-Methyl-2-pyridylzinc bromide
Reactant of Route 4
3-Methyl-2-pyridylzinc bromide
Reactant of Route 5
3-Methyl-2-pyridylzinc bromide
Reactant of Route 6
3-Methyl-2-pyridylzinc bromide

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